molecular formula C8H9ClN2O B13830428 2-(4-Chlorophenyl)-2-hydroxyacetimidamide

2-(4-Chlorophenyl)-2-hydroxyacetimidamide

Cat. No.: B13830428
M. Wt: 184.62 g/mol
InChI Key: DKJWSJSGIJXNHR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-hydroxyacetimidamide is an organic compound that features a chlorophenyl group attached to a hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired hydroxyacetimidamide. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chlorophenyl)-2-hydroxyacetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-hydroxyacetimidamide
  • 2-(4-Methylphenyl)-2-hydroxyacetimidamide
  • 2-(4-Fluorophenyl)-2-hydroxyacetimidamide

Uniqueness

2-(4-Chlorophenyl)-2-hydroxyacetimidamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11)

InChI Key

DKJWSJSGIJXNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=N)N)O)Cl

Origin of Product

United States

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